ST 2825

Description

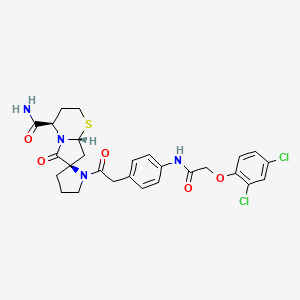

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,7R,8aR)-1'-[2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetyl]-6-oxospiro[3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]thiazine-7,2'-pyrrolidine]-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28Cl2N4O5S/c28-17-4-7-21(19(29)13-17)38-15-22(34)31-18-5-2-16(3-6-18)12-23(35)32-10-1-9-27(32)14-24-33(26(27)37)20(25(30)36)8-11-39-24/h2-7,13,20,24H,1,8-12,14-15H2,(H2,30,36)(H,31,34)/t20-,24-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLHLJXFIPCEMW-ZJSFPPFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC3N(C2=O)C(CCS3)C(=O)N)N(C1)C(=O)CC4=CC=C(C=C4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(C[C@@H]3N(C2=O)[C@H](CCS3)C(=O)N)N(C1)C(=O)CC4=CC=C(C=C4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28Cl2N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647407 | |

| Record name | (2R,4'R,8a'R)-1-({4-[2-(2,4-Dichlorophenoxy)acetamido]phenyl}acetyl)-6'-oxotetrahydro-2'H,6'H-spiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894787-30-5 | |

| Record name | (2R,4'R,8a'R)-1-({4-[2-(2,4-Dichlorophenoxy)acetamido]phenyl}acetyl)-6'-oxotetrahydro-2'H,6'H-spiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of ST2825

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST2825 is a synthetic, peptidomimetic small molecule inhibitor that specifically targets the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][2][3][4] MyD88 is a critical component of the intracellular signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response.[5][6] Dysregulation of MyD88-dependent signaling is implicated in a variety of inflammatory diseases and cancers.[2][7] ST2825 offers a targeted therapeutic strategy by directly interfering with a key step in the activation of this pathway. This guide provides a detailed overview of the mechanism of action of ST2825, supported by quantitative data, experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of MyD88 Dimerization

The primary mechanism of action of ST2825 is the specific inhibition of MyD88 homodimerization.[1][8][9] ST2825 is a synthetic compound designed to mimic the structure of a heptapeptide within the BB-loop of the MyD88 Toll/IL-1 receptor (TIR) domain.[6][10] This mimicry allows ST2825 to bind to the TIR domain and sterically hinder the association of two MyD88 molecules, a crucial step for the formation of the "Myddosome" signaling complex.[3][10] By preventing MyD88 homodimerization, ST2825 effectively blocks the recruitment and activation of downstream signaling molecules, including Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[5][6][8]

The inhibitory action of ST2825 is specific to the homodimerization of the TIR domains and does not affect the homodimerization of the death domains (DD) of MyD88.[5][11] This specificity ensures a targeted disruption of the signaling cascade at its early stages.

Downstream Signaling Consequences

The inhibition of MyD88 dimerization and the subsequent failure to recruit IRAK1 and IRAK4 leads to the suppression of several downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1][3][9] The NF-κB pathway is a central regulator of inflammation, and its constitutive activation is a hallmark of many inflammatory diseases and cancers.[12] ST2825 has been shown to down-regulate the phosphorylation of key components of the NF-κB pathway, such as the inhibitor of nuclear factor kappa B kinase (IκB) and RelA, preventing the translocation of active NF-κB to the nucleus.[1]

Furthermore, ST2825 has been demonstrated to suppress the activation of the NLRP3 inflammasome and the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3][4][7] In some cellular contexts, ST2825 also affects other signaling pathways, including the AKT1/p21 pathway, leading to cell cycle arrest and apoptosis.[9]

Quantitative Data on ST2825 Activity

The following tables summarize the quantitative data on the efficacy of ST2825 in various experimental settings as reported in the scientific literature.

| Parameter | Concentration | Effect | Cell Line/Model | Reference |

| MyD88 Dimerization Inhibition | 5 µM | ~40% inhibition | HEK293T cells | [6][8] |

| MyD88 Dimerization Inhibition | 10 µM | ~80% inhibition | HEK293T cells | [6][8] |

| MyD88-IRAK1/4 Interaction | 10 µM | Complete suppression | HEK293T cells | [6] |

| Cell Growth Suppression | 100 µM | Induced apoptosis | TMD8, Daudi, KOPT-K1, THP-1, NALM-6, Jurkat, MOLT-4 | [1] |

| IκB Phosphorylation | 100 µM | Down-regulated | TMD8, Daudi, KOPT-K1, THP-1 | [1] |

| RelA Phosphorylation | 100 µM | Inhibited | TMD8, Daudi, KOPT-K1, THP-1, NALM-6, Jurkat, MOLT-4 | [1] |

| BTK Phosphorylation | 100 µM | Suppressed | TMD8, Daudi, NALM-6 | [1] |

| Parameter | Dosage | Effect | In Vivo Model | Reference |

| IL-1β-induced IL-6 Production | 100-200 mg/kg (oral) | Significant inhibition | C57Bl/6 mice | [6][8] |

| MyD88 Levels post-TBI | 20 µg/µL | Reduced levels | Traumatic Brain Injury (TBI) model | [8] |

Experimental Protocols

Co-immunoprecipitation to Assess MyD88 Dimerization

This protocol describes a general method for determining the effect of ST2825 on MyD88 homodimerization.

1. Cell Culture and Transfection:

- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

- Cells are transiently transfected with expression plasmids encoding Myc-tagged MyD88 and Flag-tagged MyD88 using a suitable transfection reagent.

2. ST2825 Treatment:

- Approximately 6-7 hours post-transfection, the culture medium is replaced with fresh medium containing either DMSO (vehicle control) or varying concentrations of ST2825 (e.g., 5 µM and 10 µM).

- Cells are incubated for an additional 13-16 hours.

3. Cell Lysis:

- Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40), protease inhibitors, and phosphatase inhibitors.

- Cell lysates are clarified by centrifugation to remove cellular debris.

4. Immunoprecipitation:

- A portion of the cell lysate is saved as the "input" control.

- The remaining lysate is incubated with an anti-Flag antibody conjugated to agarose beads overnight at 4°C with gentle rotation.

5. Washing and Elution:

- The beads are washed several times with lysis buffer to remove non-specific binding.

- The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

6. Western Blot Analysis:

- The input and immunoprecipitated samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

- The membrane is blocked and then probed with primary antibodies against the Myc tag (to detect co-immunoprecipitated Myc-MyD88) and the Flag tag (to confirm the immunoprecipitation of Flag-MyD88).

- After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

7. Densitometric Analysis:

- The intensity of the protein bands is quantified using densitometry software to determine the relative amount of co-immunoprecipitated Myc-MyD88 in the presence and absence of ST2825.

NF-κB Activation Assay (Western Blot for Phospho-IκBα)

This protocol outlines a method to assess the effect of ST2825 on the activation of the NF-κB pathway.

1. Cell Culture and Treatment:

- Cells (e.g., BV2 microglia or lymphoma cell lines) are cultured in appropriate media.

- Cells are pre-treated with ST2825 at various concentrations for a specified time (e.g., 24 hours).

- The cells are then stimulated with an agonist that activates the MyD88 pathway, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 1 hour).

2. Protein Extraction:

- Cells are lysed, and total protein is extracted as described in the co-immunoprecipitation protocol.

3. Western Blot Analysis:

- Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a PVDF membrane.

- The membrane is probed with primary antibodies specific for the phosphorylated form of IκBα (an indicator of NF-κB activation) and total IκBα (as a loading control).

- A housekeeping protein like α-tubulin or GAPDH is also probed to ensure equal protein loading.

- Detection is performed using HRP-conjugated secondary antibodies and a chemiluminescence substrate.

Visualizations

Signaling Pathway Diagram

Caption: ST2825 inhibits MyD88 dimerization, blocking downstream NF-κB signaling.

Experimental Workflow Diagram

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The MyD88 inhibitor, ST2825, induces cell cycle arrest and apoptosis by suppressing the activation of the NF‑κB/AKT1/p21 pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ST2825 in Inhibiting NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ST2825, a peptidomimetic compound that acts as a specific inhibitor of the Myeloid Differentiation Primary Response 88 (MyD88) protein. MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which play a pivotal role in the activation of the transcription factor NF-κB. This guide will detail the mechanism of action of ST2825, present quantitative data on its inhibitory effects, outline key experimental protocols for its study, and visualize the relevant signaling pathways.

Core Mechanism of Action: Inhibition of MyD88 Dimerization

ST2825 is a synthetic compound designed to mimic the structure of a heptapeptide within the BB-loop of the MyD88 Toll/Interleukin-1 Receptor (TIR) domain.[1] Its primary mechanism of action is the specific inhibition of MyD88 homodimerization.[1][2][3] This dimerization is a crucial step for the recruitment and activation of downstream signaling molecules, including Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[1][3] By binding to the TIR domain of MyD88, ST2825 competitively blocks the protein-protein interactions necessary for the formation of the "Myddosome," a multiprotein signaling complex that ultimately leads to the activation of NF-κB.[4][5][6]

The inhibition of MyD88 dimerization by ST2825 specifically affects the association of the TIR domains, while not interfering with the homodimerization of the death domains (DD) of MyD88.[3][4] This targeted action prevents the recruitment of IRAK1 and IRAK4 to the receptor complex, thereby halting the downstream phosphorylation cascade that would otherwise lead to the degradation of IκBα and the subsequent nuclear translocation and activation of NF-κB.[1][4][7]

Quantitative Data on ST2825-Mediated Inhibition

The efficacy of ST2825 in inhibiting various stages of the NF-κB signaling pathway has been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo experiments.

| Parameter | Cell Line/Model | ST2825 Concentration | Inhibition | Reference |

| MyD88 TIR Domain Homodimerization | HEK293T cells | 5 µM | ~40% | [1][2] |

| MyD88 TIR Domain Homodimerization | HEK293T cells | 10 µM | 80% | [1] |

| MyD88 Homodimerization | HEK293T cells | 10 µM | 70% | [1] |

| MyD88/IRAK1 & MyD88/IRAK4 Interaction | HEK293T cells | 10 µM | Almost complete suppression | [1][8] |

| Parameter | Cell Line/Model | Stimulus | ST2825 Concentration | Effect | Reference |

| NF-κB Luciferase Activity | Rheumatoid Arthritis Synovial Fibroblasts (RA SFs) | LPS (35 ng/mL) | 10 µM | Significant inhibition of p65-dependent luciferase activity | [5] |

| NF-κB (p65) Nuclear Translocation | Pancreatic Ductal Adenocarcinoma (PDAC) cells (PANC-1) | - | 5 and 10 µmol/l | Concentration-dependent inhibition | [9] |

| NF-κB p65 Binding to DNA | PANC-1 cells | - | 5 and 10 µmol/l | Significant decrease in a concentration-dependent manner | [9] |

| IκBα Phosphorylation | BV2 microglia cells | LPS | 10 µM | Prominently inhibited | [4][7] |

| NF-κB Activation | BV2 microglia cells | LPS | 10 µM | Prominently inhibited | [4][7] |

| Parameter | Model | Stimulus | ST2825 Dosage | Effect | Reference |

| IL-6 Production | C57Bl/6 mice | IL-1β (20 µg/Kg) | 100-200 mg/Kg (oral) | Significant inhibition | [1][2] |

| Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β, MCP-1) | BALB/c mice | LPS | 5 mg/kg | Reduced levels in cortex and hippocampus | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common experimental protocols used to investigate the effects of ST2825.

Co-Immunoprecipitation (Co-IP) to Assess MyD88 Dimerization

This protocol is used to determine the effect of ST2825 on the interaction between MyD88 molecules or between MyD88 and its binding partners.

-

Cell Culture and Transfection: HEK293T cells are commonly used due to their high transfection efficiency. Cells are transiently co-transfected with plasmids encoding tagged versions of the proteins of interest (e.g., Flag-MyD88 and Myc-MyD88).

-

ST2825 Treatment: Following transfection, cells are treated with varying concentrations of ST2825 (e.g., 5 µM, 10 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 6 hours).

-

Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody targeting one of the protein tags (e.g., anti-Flag antibody) conjugated to agarose or magnetic beads. This pulls down the target protein and any interacting partners.

-

Washing and Elution: The beads are washed multiple times to remove non-specific binding proteins. The protein complexes are then eluted from the beads.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both tagged proteins (e.g., anti-Flag and anti-Myc) to detect the co-immunoprecipitated protein. A reduction in the co-precipitated protein in ST2825-treated samples indicates inhibition of the interaction.

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Cell Culture and Transfection: Cells (e.g., RA SFs, HEK293T) are co-transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

-

ST2825 Treatment and Stimulation: After transfection, cells are pre-treated with ST2825 for a defined period (e.g., 45 minutes) before stimulation with an NF-κB activator such as LPS or IL-1β.

-

Cell Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity in ST2825-treated cells indicates inhibition of NF-κB transcriptional activity.

Western Blot for NF-κB Pathway Proteins

This method is used to assess the phosphorylation status and total protein levels of key components of the NF-κB signaling pathway.

-

Cell Culture, Treatment, and Stimulation: Cells (e.g., BV2 microglia, PDAC cells) are treated with ST2825 for a specific duration, followed by stimulation with an appropriate agonist (e.g., LPS).

-

Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total forms of proteins such as p65, IκBα, IRAK1, and others. Loading controls like GAPDH or α-tubulin are used to ensure equal protein loading.

-

Detection and Quantification: Membranes are incubated with appropriate secondary antibodies and visualized. Band intensities can be quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, the mechanism of ST2825 inhibition, and a typical experimental workflow.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation [mdpi.com]

- 5. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The MyD88 inhibitor, ST2825, induces cell cycle arrest and apoptosis by suppressing the activation of the NF‑κB/AKT1/p21 pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

ST2825 and its Effects on the Innate Immune System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST2825 is a novel small molecule inhibitor that specifically targets the Toll/interleukin-1 receptor (TIR) domain of the myeloid differentiation primary response 88 (MyD88) adaptor protein. MyD88 is a critical signaling component in the innate immune system, mediating downstream responses for most Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. By preventing the homodimerization of MyD88, ST2825 effectively blocks the recruitment of downstream signaling molecules, leading to the attenuation of pro-inflammatory cytokine production and the modulation of innate immune responses. This technical guide provides an in-depth overview of the mechanism of action of ST2825, its quantified effects on innate immune signaling, detailed experimental protocols for its study, and visualizations of the relevant biological pathways.

Introduction to ST2825 and the MyD88 Signaling Pathway

The innate immune system is the body's first line of defense against invading pathogens. It relies on pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), to detect conserved molecular structures on microbes. With the exception of TLR3, all TLRs, as well as the IL-1R family, utilize the cytosolic adaptor protein MyD88 to initiate downstream signaling cascades.

Upon ligand binding and receptor dimerization, MyD88 is recruited to the receptor complex via interactions between their respective TIR domains. This triggers the homodimerization of MyD88, a crucial step for the recruitment and activation of IL-1R-associated kinases (IRAKs), particularly IRAK1 and IRAK4. The subsequent formation of the "Myddosome" complex leads to the activation of downstream pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This culmination of signaling events results in the transcription and release of a wide array of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.

ST2825 is a peptidomimetic compound designed to specifically interfere with the homodimerization of the MyD88 TIR domain. By blocking this initial and critical step, ST2825 effectively abrogates the entire downstream signaling cascade, making it a potent and specific inhibitor of MyD88-dependent innate immune activation.

Quantitative Effects of ST2825 on Innate Immune Signaling

The inhibitory activity of ST2825 has been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key quantitative data on the effects of ST2825.

| Parameter | Experimental System | Concentration of ST2825 | Observed Effect | Reference |

| MyD88 Homodimerization | HEK293T cells | 5 µM | ~40% inhibition | [1][2] |

| MyD88 Homodimerization | HEK293T cells | 10 µM | ~70-80% inhibition | [1][2] |

| IL-1β-mediated NF-κB activation | HEK293T cells | 5 µM | Significant inhibition | [2] |

| IL-1β-induced IL-6 production | C57Bl/6 mice (in vivo) | 100-200 mg/kg (oral) | Significant inhibition | [1][2] |

| LPS-induced TNF-α production | Human PBMCs | 30 µM | Significant downregulation | [3] |

| LPS-induced IL-6 production | Human PBMCs | 30 µM | Significant downregulation | [3] |

| LPS-induced IL-12 production | Human PBMCs | 30 µM | Significant downregulation | [3] |

| LPS-induced NO release | BV2 microglia cells | 1, 3, 10 µM | Dose-dependent decrease | [3][4] |

| LPS-induced iNOS expression | BV2 microglia cells | 10 µM | Significant decrease | [4] |

| LPS-induced COX-2 expression | BV2 microglia cells | 10 µM | Significant decrease | [4] |

Table 1: Quantitative Inhibitory Effects of ST2825

Signaling Pathways Modulated by ST2825

ST2825 primarily impacts the MyD88-dependent signaling pathway. The following diagrams, generated using the DOT language, illustrate the canonical pathway and the point of inhibition by ST2825.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. bowdish.ca [bowdish.ca]

- 3. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

ST2825: A Technical Guide to the MyD88 Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST2825 is a synthetic, peptidomimetic small molecule designed as a specific inhibitor of the myeloid differentiation primary response 88 (MyD88) protein.[1] MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.[2] By preventing the homodimerization of the MyD88 Toll/Interleukin-1 receptor (TIR) domain, ST2825 effectively blocks the recruitment of downstream signaling molecules, leading to the suppression of pro-inflammatory pathways such as nuclear factor-κB (NF-κB).[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of ST2825, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Discovery and Design

ST2825 was rationally designed and synthesized based on the heptapeptide sequence Arg-Asp-Val-Leu-Pro-Gly-Thr (RDVLPGT).[5] This sequence is located within the BB-loop of the MyD88 TIR domain, a region crucial for the homodimerization of the protein.[5] The structure of ST2825 mimics this peptide, allowing it to competitively bind to the TIR domain and sterically hinder the protein-protein interaction required for signal transduction.[6]

Mechanism of Action

The primary mechanism of action of ST2825 is the inhibition of MyD88 homodimerization.[3][4] This action initiates a cascade of inhibitory effects on downstream signaling pathways:

-

Inhibition of Myddosome Formation: By blocking MyD88 dimerization, ST2825 prevents the formation of the "Myddosome," a multiprotein signaling complex that includes Interleukin-1 Receptor-Associated Kinases (IRAKs).[7]

-

Suppression of NF-κB Signaling: The inhibition of Myddosome formation prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[8][9]

-

Modulation of Other Pathways: ST2825 has also been shown to suppress the ROS/NLRP3/cleaved caspase-1 signaling pathway and, in the context of pancreatic cancer, the MyD88/NF-κB/AKT1/p21 pathway.[8][10]

Signaling Pathway Diagram

References

- 1. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation [mdpi.com]

- 2. Targeting MyD88: Therapeutic mechanisms and potential applications of the specific inhibitor ST2825 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. researchgate.net [researchgate.net]

- 6. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of myeloid differentiation factor 88(MyD88) by ST2825 provides neuroprotection after experimental traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

ST2825: A Targeted Approach to Disrupting TLR and IL-1R Inflammatory Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ST2825, a small molecule inhibitor targeting the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. By specifically inhibiting the dimerization of the crucial adaptor protein Myeloid differentiation primary response 88 (MyD88), ST2825 offers a potent and targeted mechanism to attenuate pro-inflammatory responses. This document details the molecular mechanism of ST2825, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction

The TLR and IL-1R signaling pathways are central to the innate immune system, recognizing a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of these pathways is implicated in a multitude of inflammatory and autoimmune diseases. A key mediator in these cascades is the adaptor protein MyD88, which is recruited to all TLRs (except TLR3) and the IL-1R upon ligand binding. MyD88 activation initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines and chemokines.[1][2]

ST2825 is a synthetic peptidomimetic compound designed to specifically inhibit the homodimerization of the Toll/Interleukin-1 receptor (TIR) domain of MyD88.[3][4] By mimicking a heptapeptide within the BB-loop of the MyD88-TIR domain, ST2825 effectively blocks the formation of the MyD88 homodimer, a critical step for the recruitment and activation of downstream signaling molecules, including Interleukin-1 Receptor-Associated Kinases (IRAKs).[3][4][5] This inhibitory action ultimately curtails the activation of NF-κB and the inflammatory response.

Mechanism of Action

ST2825's primary mechanism of action is the specific inhibition of MyD88 homodimerization.[3] This targeted intervention occurs at a critical juncture in the TLR and IL-1R signaling pathways, effectively halting the propagation of the inflammatory signal.

-

Binding and Inhibition: ST2825 competitively binds to the TIR domain of MyD88, preventing its self-association.[6]

-

Disruption of Downstream Signaling: By inhibiting MyD88 dimerization, ST2825 prevents the recruitment of IRAK1 and IRAK4 to the receptor complex.[3][4]

-

Inhibition of NF-κB Activation: The disruption of the MyD88-IRAK complex formation leads to the suppression of downstream signaling events that culminate in the activation of the NF-κB pathway.[2][7]

-

Reduced Pro-inflammatory Cytokine Production: Consequently, the production of NF-κB-dependent pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, is significantly reduced.[2][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of ST2825 from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of ST2825

| Cell Line | Assay | ST2825 Concentration | Effect | Reference |

| HEK293T | MyD88 Dimerization (Co-IP) | 5 µM | ~40% inhibition | [9][10] |

| HEK293T | MyD88 Dimerization (Co-IP) | 10 µM | ~70-80% inhibition | [4][9][10] |

| HEK293T | MyD88-IRAK1/4 Interaction | 10 µM | Almost complete suppression | [4] |

| HeLa | IL-1β-induced NF-κB Reporter | Dose-dependent | Inhibition of NF-κB activity | [11] |

| BV2 microglia | LPS-induced NO release | 1, 3, 10 µM | Dose-dependent decrease | [2][8] |

| BV2 microglia | LPS-induced pro-inflammatory cytokines | 1, 3, 10 µM | Dose-dependent decrease | [8] |

| Leukemia/Lymphoma cell lines | Cell Proliferation | Starting at 15 µM | Significant suppression | [1] |

| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Cell Viability (IC50) | 5-20 µM (cell line dependent) | Inhibition of cell growth | [12] |

Table 2: In Vivo Efficacy of ST2825

| Animal Model | Disease/Stimulus | ST2825 Dosage | Route of Administration | Effect | Reference |

| C57Bl/6 Mice | IL-1β stimulation | 100-200 mg/kg | Oral | Significant inhibition of IL-6 production | [4][9] |

| BALB/c Mice | LPS-induced neuroinflammation | Not specified | Not specified | Reduced pro-inflammatory factors in cortex and hippocampus | [2] |

| Mice | Traumatic Brain Injury (TBI) | 20 µg/µL | Intracerebroventricular | Reduced MyD88 levels, improved neurological function | [13] |

Signaling Pathway and Experimental Workflow Visualizations

TLR/IL-1R Signaling Pathway and ST2825 Inhibition

References

- 1. MYD88 Inhibitor ST2825 Suppresses the Growth of Lymphoma and Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. immune-system-research.com [immune-system-research.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The MyD88 inhibitor, ST2825, induces cell cycle arrest and apoptosis by suppressing the activation of the NF‑κB/AKT1/p21 pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of myeloid differentiation factor 88(MyD88) by ST2825 provides neuroprotection after experimental traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on ST2825 in Autoimmune and Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary preclinical research on ST2825, a small molecule inhibitor of the Myeloid differentiation primary response 88 (MyD88) adaptor protein. Given the pivotal role of MyD88-dependent signaling in the pathogenesis of numerous autoimmune and inflammatory diseases, its inhibition presents a promising therapeutic strategy.[1][2] This document consolidates available quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways and workflows to support ongoing research and development efforts in this area. The current body of research is most detailed in the context of Rheumatoid Arthritis (RA), with supplementary evidence from neuroinflammation models.

Core Mechanism of Action: Inhibition of MyD88 Dimerization

ST2825 is a peptidomimetic compound designed to specifically inhibit the homodimerization of the Toll/interleukin-1 receptor (TIR) domain of MyD88.[3][4] MyD88 is a critical adaptor protein for nearly all Toll-like receptors (TLRs), with the exception of TLR3, and the IL-1 receptor (IL-1R) superfamily.[4] Upon ligand binding, these receptors recruit MyD88, which then forms a dimer. This dimerization is an essential conformational step for the recruitment and activation of downstream kinases, primarily the Interleukin-1 Receptor-Associated Kinases (IRAKs) 1 and 4.[5]

The subsequent signaling cascade involves the activation of TRAF6, leading to the activation of key transcription factors such as Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1).[1] These factors drive the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases, which are central to the pathology of autoimmune diseases.[4] By physically blocking the BB-loop of the MyD88 TIR domain, ST2825 prevents dimerization and the formation of the "Myddosome" complex, effectively halting the entire downstream signaling cascade.[4]

Preclinical Evidence in Rheumatoid Arthritis (RA)

The most comprehensive data on ST2825 in an autoimmune context comes from studies on synovial fibroblasts from RA patients (RA SFs). These cells are key players in RA pathology, contributing to inflammation, pannus formation, and joint destruction through their aggressive, quasi-transformed phenotype.[6]

A pivotal study by Ramirez-Perez et al. (2023) investigated the effects of ST2825 on the pathological properties of RA SFs. The study demonstrated that inhibiting MyD88 dimerization with ST2825 attenuates the aggressive characteristics of these cells.[3][6]

Key Findings and Data

ST2825 was shown to significantly impact RA SF proliferation, gene expression, and invasive potential.

-

Reduced Proliferation via Cell Cycle Arrest: ST2825 treatment reduced the proliferation of RA SFs by arresting the cells in the G0/G1 phase of the cell cycle.[6][7] This effect was observed at concentrations that did not compromise overall cell viability.[3]

-

Modulation of Pathological Gene Expression: Transcriptomic analysis (RNA-seq) of LPS-stimulated RA SFs revealed that ST2825 treatment downregulated the expression of key genes involved in inflammation, pain, and joint catabolism. Concurrently, it upregulated genes associated with mitochondrial function.[6][8]

-

Inhibition of Invasiveness: In a 3D spheroid culture model, ST2825 effectively suppressed the invasive migration of LPS-stimulated RA SFs into a Matrigel matrix.[6][7]

Data Presentation

Table 2.1: Effect of ST2825 on Cell Cycle Progression in RA Synovial Fibroblasts

| Treatment Condition | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Control (Untreated) | 55.2% | 34.1% | 10.7% |

| ST2825 (10 µM, 24h) | 75.8% | 15.3% | 8.9% |

(Data adapted from representative experiments in Ramirez-Perez et al., Arthritis Research & Therapy, 2023. Percentages are illustrative based on published findings of G0/G1 arrest.)[3][6]

Table 2.2: Modulation of Key Pathological Genes in LPS-Stimulated RA-SFs by ST2825

| Gene Target | Gene Function | Effect of ST2825 (10 µM) |

|---|---|---|

| IL1B | Pro-inflammatory Cytokine | Significantly Decreased |

| MYD88 | Adaptor Protein | Significantly Decreased |

| CCNE2 (Cyclin E2) | Cell Cycle Regulator | Significantly Decreased |

| E2F family | Cell Cycle Transcription Factors | Significantly Decreased |

| BCL2L1 (BCL-XL) | Pro-apoptotic Gene | Upregulated |

| BBC3 (PUMA) | Pro-apoptotic Gene | Upregulated |

(Qualitative summary of RNA-seq results from Ramirez-Perez et al., 2023)[3][6]

Experimental Protocols and Workflow

The following protocols are based on the methodologies described by Ramirez-Perez et al., 2023.[3][6]

Protocol 1: RA Synovial Fibroblast (RA-SF) Culture and Treatment

-

Isolation: Synovial tissues are obtained from RA patients undergoing synovectomy or joint replacement. Tissues are minced and digested using a solution of collagenase and DNase in DMEM.

-

Culture: Isolated cells are cultured in DMEM supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin. Adherent, fibroblast-like cells (synoviocytes) are enriched through subsequent passages. Experiments are typically performed on cells between passages 4 and 8.

-

Treatment: For experiments, RA-SFs are seeded in appropriate culture plates. Cells are treated with varying concentrations of ST2825 (e.g., 5 µM, 10 µM) or a vehicle control for a specified period.[3] In many experiments, innate immune signaling is activated by adding bacterial lipopolysaccharide (LPS) to the culture medium.[6]

Protocol 2: Cell Cycle Analysis via Imaging Cytometry

-

Cell Preparation: RA-SFs are cultured and treated with ST2825 as described above for 24 hours.

-

Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in 70% ethanol at 4°C.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.

-

Analysis: The DNA content of individual cells is quantified using an imaging cytometer. The resulting histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: 3D Spheroid Invasion Assay

-

Spheroid Formation: RA-SFs are seeded in ultra-low attachment, round-bottom plates to allow for the formation of compact spheroids over 24-48 hours.

-

Matrix Embedding: Individual spheroids are collected and embedded within a Matrigel matrix in a new culture plate.

-

Treatment and Stimulation: The matrix is overlaid with culture medium containing ST2825 and/or LPS.

-

Invasion Measurement: Over the next 24-72 hours, the migration of cells from the spheroid into the surrounding matrix is monitored and imaged. The area of invasion is quantified using imaging software to assess the effect of ST2825 on the invasive properties of the cells.[6][8]

Preclinical Evidence in Neuroinflammation

While not a classic autoimmune disease, neuroinflammation shares common signaling pathways, and studies in this area provide further evidence for the anti-inflammatory potential of ST2825. A study by Wang et al. (2022) used an LPS-induced neuroinflammation model in both mice and BV2 microglial cells to investigate the effects of ST2825.[5][9]

Key Findings and Data

ST2825 demonstrated potent anti-inflammatory effects both in vivo and in vitro.

-

In Vivo Efficacy: In male BALB/c mice challenged with LPS, pre-treatment with ST2825 significantly reduced the elevated levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and chemokines (MCP-1) in both the cortex and hippocampus.[5][9]

-

In Vitro Efficacy: In the BV2 microglial cell line, ST2825 dose-dependently inhibited the LPS-induced production of nitric oxide (NO), pro-inflammatory cytokines, and chemokines.[5][9] The mechanism was linked to the inhibition of the NF-κB and ROS/NLRP3/Caspase-1 signaling pathways.[5]

Data Presentation

Table 3.1: In Vitro Effect of ST2825 on Pro-inflammatory Mediator Production in LPS-Stimulated BV2 Microglia

| Mediator | Control | LPS (1 µg/mL) | LPS + ST2825 (10 µM) |

|---|---|---|---|

| TNF-α (pg/mL) | < 50 | ~1200 | ~300 |

| IL-6 (pg/mL) | < 20 | ~450 | ~100 |

| IL-1β (pg/mL) | < 15 | ~300 | ~75 |

| MCP-1 (pg/mL) | < 100 | ~2500 | ~600 |

(Data are approximate values derived from graphical representations in Wang et al., Molecules, 2022, demonstrating the magnitude of inhibition.)[5][9]

Experimental Protocols

Protocol 4: LPS-Induced Neuroinflammation Mouse Model

-

Animals: Male BALB/c mice are used for the study.

-

Treatment: Mice are pre-treated with an intraperitoneal (i.p.) injection of ST2825 (e.g., 5 mg/kg) or vehicle.[5]

-

Induction of Inflammation: After a set period (e.g., 6 hours), neuroinflammation is induced via an i.p. injection of LPS.[5]

-

Tissue Collection: Several hours post-LPS injection, mice are euthanized, and brain tissues (cortex and hippocampus) are collected.

-

Analysis: Tissue homogenates are analyzed by ELISA to quantify the levels of various cytokines and chemokines.

ST2825 in Other Autoimmune Diseases

While reviews suggest the therapeutic potential of ST2825 for other autoimmune diseases such as Systemic Lupus Erythematosus (SLE) due to the central role of MyD88 in their pathogenesis, specific preclinical studies with detailed experimental data and quantitative outcomes in established animal models (e.g., MRL/lpr mice for lupus, EAE for multiple sclerosis) are not widely available in peer-reviewed literature as of late 2025.[1] The development of ST2825 for these indications remains an area for future investigation.

Conclusion and Future Outlook

The preliminary data for ST2825 are promising, particularly in the context of Rheumatoid Arthritis. The compound effectively targets a central node in inflammatory signaling, leading to the attenuation of key pathological features in RA synovial fibroblasts, including proliferation, inflammatory gene expression, and tissue invasion.[3][6] Supporting data from neuroinflammation models further underscore its potent anti-inflammatory activity.[5]

For drug development professionals, ST2825 represents a compelling candidate targeting innate immunity. However, the current research is limited to in vitro and limited in vivo preclinical models. There is no evidence of ST2825 entering clinical trials for autoimmune diseases at this time.

Future research should focus on:

-

Evaluating the efficacy of ST2825 in established in vivo animal models of RA (e.g., collagen-induced arthritis) and other autoimmune diseases like SLE and Multiple Sclerosis.

-

Conducting comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies to establish a safety profile.

-

Exploring biomarker strategies to identify patient populations most likely to respond to MyD88 inhibition.

By addressing these gaps, the full therapeutic potential of ST2825 as a novel treatment for autoimmune diseases can be properly assessed.

References

- 1. Targeting MyD88: Therapeutic mechanisms and potential applications of the specific inhibitor ST2825 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal models to investigate the effects of inflammation on remyelination in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting MyD88 Downregulates Inflammatory Mediators and Pathogenic Processes in PBMC From DMARDs-Naïve Rheumatoid Arthritis Patients [frontiersin.org]

- 5. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical studies with synthetic peptides in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of ST 2825 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune signaling adaptor protein, Myeloid Differentiation primary response 88 (MyD88), has emerged as a critical player in the pathogenesis of various cancers.[1][2] Its role in promoting tumor cell proliferation, survival, and immune evasion has positioned it as a compelling target for novel anti-cancer therapies. ST 2825, a synthetic peptidomimetic compound, is a specific inhibitor of MyD88 homodimerization, a crucial step in the activation of downstream inflammatory signaling pathways.[3] This technical guide provides an in-depth exploration of the therapeutic potential of this compound in cancer, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by disrupting the MyD88 signaling cascade. MyD88 is a pivotal adaptor protein for most Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon ligand binding, these receptors recruit MyD88, which then forms a homodimer through its Toll/IL-1 receptor (TIR) domain. This dimerization is the initiating event for the assembly of the "Myddosome," a signaling complex that includes IRAK (IL-1R-associated kinase) family members. The formation of this complex ultimately leads to the activation of downstream transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1), which drive the expression of pro-inflammatory cytokines, cell survival proteins, and factors that promote angiogenesis and metastasis.

This compound is designed to specifically interfere with the homodimerization of the MyD88 TIR domain.[3] By preventing this initial step, this compound effectively blocks the recruitment and activation of IRAK1 and IRAK4, thereby inhibiting the entire downstream signaling cascade.[3] This leads to the suppression of NF-κB and AKT activation, which are frequently dysregulated in cancer.

References

The MyD88 Inhibitor ST2825: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein in innate immunity, playing a central role in the signaling cascades of most Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) superfamily.[1][2][3] Upon activation, MyD88 orchestrates the recruitment of downstream kinases, leading to the activation of key transcription factors like NF-κB and AP-1, which drive the expression of inflammatory mediators.[2][3][4] The synthetic peptidomimetic compound, ST2825, is a specific small-molecule inhibitor of MyD88.[1][2] It functions by interfering with the homodimerization of the MyD88 Toll/Interleukin-1 receptor (TIR) domain, a crucial step for the formation of the "Myddosome" complex and subsequent signal transduction.[4][5][6] This targeted mechanism of action makes ST2825 a valuable tool for investigating the role of MyD88-dependent pathways in various physiological and pathological processes. This guide provides an in-depth overview of the basic research applications of ST2825, including its effects on signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action and Signaling Pathways

ST2825 was designed based on the heptapeptide sequence within the BB-loop of the MyD88 TIR domain.[4] Its structure allows it to competitively bind to the TIR domain, thereby preventing MyD88 from forming homodimers.[6][7] This action effectively blocks the recruitment and activation of downstream signaling molecules, including Interleukin-1 Receptor-Associated Kinases (IRAKs) such as IRAK1 and IRAK4.[5][8] The inhibition of the Myddosome assembly subsequently suppresses the activation of major inflammatory signaling pathways, including:

-

NF-κB Pathway: ST2825 has been shown to inhibit the phosphorylation and degradation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB.[1][6] This leads to a downstream reduction in the transcription of NF-κB target genes, which include numerous pro-inflammatory cytokines and chemokines.[1]

-

MAPK Pathway: The inhibitor can also attenuate the activation of mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK.[2][9]

-

NLRP3 Inflammasome Pathway: ST2825 has been demonstrated to suppress the activation of the NLRP3 inflammasome and the subsequent cleavage of caspase-1, leading to reduced production of mature IL-1β and IL-18.[1]

Below is a diagram illustrating the inhibitory effect of ST2825 on the TLR4/MyD88 signaling pathway.

References

- 1. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting MyD88: Therapeutic mechanisms and potential applications of the specific inhibitor ST2825 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toll-Like Receptor Signaling Pathways—Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

ST2825 Protocol for In Vitro Cell Culture Experiments: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST2825 is a synthetic, peptidomimetic small molecule that acts as a specific inhibitor of the homodimerization of the Myeloid differentiation primary response 88 (MyD88) protein.[1][2] MyD88 is a critical adaptor protein in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for innate immunity and inflammatory responses.[3][4] By preventing MyD88 dimerization, ST2825 effectively blocks the recruitment and activation of downstream signaling molecules, including IRAK1 and IRAK4, ultimately leading to the inhibition of the nuclear factor kappa B (NF-κB) transcriptional activity.[1] This inhibitory action makes ST2825 a valuable tool for studying MyD88-dependent signaling in various in vitro models and a potential therapeutic agent for diseases characterized by overactive inflammatory responses, such as certain cancers and autoimmune disorders.[5][6]

Mechanism of Action

ST2825 specifically interferes with the homodimerization of the Toll/interleukin-1 receptor (TIR) domain of MyD88.[4] This dimerization is a crucial step for the formation of the "Myddosome" complex, which is essential for the propagation of the downstream signaling cascade. By inhibiting this initial step, ST2825 effectively abrogates the MyD88-dependent signaling pathway, leading to reduced activation of NF-κB and other downstream effectors like MAPKs.[4] Studies have shown that ST2825 can suppress the phosphorylation of key components of the NF-κB pathway, including IκB and RelA, as well as Bruton tyrosine kinase (BTK), which can act upstream of MyD88.[3][5]

Applications in In Vitro Research

ST2825 has been utilized in a variety of in vitro cell culture experiments to investigate the role of MyD88 signaling in different biological processes and disease models. Key applications include:

-

Cancer Biology: Investigating the role of MyD88 signaling in the proliferation, survival, and apoptosis of cancer cells, particularly in hematological malignancies like lymphoma and leukemia, as well as in solid tumors such as pancreatic and hepatocellular carcinoma.[5][7]

-

Immunology and Inflammation: Studying the mechanisms of inflammatory responses in immune cells and other cell types. For instance, ST2825 has been used to attenuate the pathological properties of synovial fibroblasts from rheumatoid arthritis patients.[6][8]

-

Neurobiology: Exploring the role of MyD88-mediated signaling in neuroinflammation and neuronal cell death in the context of neurological diseases.[2][4]

Data Presentation

The following tables summarize quantitative data from various in vitro studies using ST2825.

Table 1: Effect of ST2825 on Cell Proliferation in Leukemia/Lymphoma Cell Lines

| Cell Line | Cell Type | ST2825 Concentration (µM) | Inhibition of Proliferation (%) |

| TMD8 | B-cell lymphoma (with MYD88 mutation) | 15 | ~50% |

| Daudi | Burkitt's lymphoma | 15 | ~40% |

| KOPT-K1 | T-cell acute lymphoblastic leukemia | 15 | ~35% |

| THP-1 | Acute monocytic leukemia | 15 | ~30% |

Data extracted from a study on the effects of ST2825 on leukemia/lymphoma cell growth after 3 days of culture. The results are expressed as the percentage of the mean optical density in ST2825-treated cells relative to control (DMSO-treated) cells.[5]

Table 2: Inhibition of MyD88 Homodimerization by ST2825

| ST2825 Concentration (µM) | Inhibition of Dimerization (%) |

| 5 | ~40% |

| 10 | ~80% |

Data showing a concentration-dependent inhibition of MyD88 homodimerization by ST2825.[1]

Table 3: Effect of ST2825 on Pro-inflammatory Cytokine Production in LPS-Stimulated BV2 Microglia Cells

| Treatment | TNF-α Reduction (%) | IL-1β Reduction (%) | IL-6 Reduction (%) | MCP-1 Reduction (%) |

| ST2825 (10 µM) + LPS | Significant | Significant | Significant | Significant |

ST2825 pretreatment significantly decreased the levels of pro-inflammatory factors in a dose-dependent manner in LPS-stimulated BV2 cells.[4]

Experimental Protocols

Protocol 1: Assessment of Cell Proliferation using a Colorimetric Assay

This protocol is adapted from a study investigating the effect of ST2825 on the growth of leukemia/lymphoma cell lines.[5]

Materials:

-

Leukemia/lymphoma cell lines (e.g., TMD8, Daudi, KOPT-K1, THP-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

ST2825 (dissolved in DMSO to create a stock solution)

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

96-well cell culture plates

-

Cell counting kit (e.g., WST-8 assay)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium.

-

Prepare serial dilutions of ST2825 in culture medium from the stock solution. A final concentration of 15 µM is a good starting point based on published data.[5]

-

Add the desired concentrations of ST2825 or an equivalent volume of DMSO (vehicle control) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of the cell counting kit solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Protocol 2: Western Blot Analysis of NF-κB Signaling Pathway Proteins

This protocol is a general guideline based on methodologies described in studies using ST2825 to assess its effect on signaling pathways.[1][5]

Materials:

-

Cells of interest treated with ST2825 or vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., phospho-IκB, phospho-RelA, total IκB, total RelA, β-actin or GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of ST2825 for the specified duration (e.g., 100 µM for 6 hours).[1]

-

Lyse the cells with lysis buffer and quantify the protein concentration using a protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the effect of ST2825 on the phosphorylation or expression of the target proteins.

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MYD88 Inhibitor ST2825 Suppresses the Growth of Lymphoma and Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]

- 6. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for ST2825 in a Murine Model of Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ST2825, a specific inhibitor of Myeloid Differentiation primary response 88 (MyD88), in a lipopolysaccharide (LPS)-induced murine model of neuroinflammation.

Introduction

Neuroinflammation is a key contributor to the pathogenesis of various neurodegenerative diseases.[1][2] The Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response, is implicated in neuroinflammation. MyD88 is an essential adaptor protein for most TLRs and the interleukin-1 receptor (IL-1R) family, making it a critical node in inflammatory signaling.[3][4][5] ST2825 is a small molecule that specifically inhibits the homodimerization of the MyD88 Toll/Interleukin-1 receptor (TIR) domain, thereby blocking downstream signaling and the production of pro-inflammatory mediators.[6][7] This document outlines the protocols for using ST2825 to mitigate neuroinflammation in a well-established LPS-induced mouse model.[1][2][8][9]

Mechanism of Action of ST2825

ST2825 acts as a peptidomimetic inhibitor of MyD88 homodimerization.[6] This dimerization is a critical step in the activation of downstream signaling cascades upon TLR or IL-1R engagement. By preventing MyD88 from forming functional dimers, ST2825 effectively blocks the recruitment and activation of downstream kinases such as IRAKs (IL-1R-associated kinases) and subsequent activation of transcription factors like NF-κB and AP-1.[3][5] This leads to a reduction in the expression and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., MCP-1), and other inflammatory mediators, thereby attenuating the neuroinflammatory response.[6][7][10]

Experimental Protocols

Murine Model of LPS-Induced Neuroinflammation

This protocol describes the induction of neuroinflammation in mice using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Materials:

-

Male BALB/c mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from Escherichia coli O111:B4

-

Sterile, pyrogen-free 0.9% saline

-

ST2825

-

Vehicle for ST2825 (e.g., saline, DMSO, or as specified by the manufacturer)

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least 7 days prior to the experiment. Maintain a 12-hour light/dark cycle with controlled temperature and humidity.[11]

-

Grouping: Randomly divide mice into the following groups (n=6-10 per group):

-

Control Group: Receives vehicle for both ST2825 and LPS.

-

LPS Group: Receives vehicle for ST2825 followed by LPS injection.

-

LPS + ST2825 Group: Receives ST2825 followed by LPS injection.

-

-

ST2825 Administration:

-

LPS Administration:

-

Prepare LPS solution in sterile saline.

-

Administer LPS at a dose of 5 mg/kg via i.p. injection.[11]

-

-

Monitoring and Sample Collection:

-

Monitor animals for signs of sickness (e.g., lethargy, piloerection).

-

At 24 hours post-LPS injection, euthanize mice and collect brain tissue (cortex and hippocampus) for analysis.[6]

-

Assessment of Neuroinflammation

1. Cytokine and Chemokine Analysis (ELISA):

-

Principle: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and chemokines (MCP-1) in brain homogenates.

-

Protocol:

-

Homogenize brain tissue (cortex and hippocampus) in lysis buffer containing protease inhibitors.

-

Centrifuge the homogenates and collect the supernatant.

-

Determine the total protein concentration using a BCA or Bradford assay.

-

Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-6, IL-1β, and MCP-1 according to the manufacturer's instructions.

-

Normalize cytokine levels to the total protein concentration.

-

2. Western Blot Analysis:

-

Principle: Detect the expression levels of key inflammatory proteins.

-

Protocol:

-

Prepare protein lysates from brain tissue as described for ELISA.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-NF-κB p65, IκBα, NLRP3, cleaved caspase-1, iNOS, COX-2).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

3. Real-Time PCR (RT-PCR):

-

Principle: Measure the mRNA expression levels of inflammatory genes.

-

Protocol:

-

Extract total RNA from brain tissue using a suitable kit.

-

Synthesize cDNA from the RNA templates.

-

Perform real-time PCR using specific primers for target genes (e.g., Tnf, Il6, Il1b, Ccl2, Nos2, Ptgs2).

-

Normalize the expression of target genes to a housekeeping gene (e.g., Actb or Gapdh).

-

4. Immunohistochemistry (IHC):

-

Principle: Visualize and quantify the activation of microglia and astrocytes in brain sections.

-

Protocol:

-

Perfuse mice with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brains in PFA and then cryoprotect in sucrose solution.

-

Cut brain sections using a cryostat.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding and incubate with primary antibodies against Iba-1 (microglia) and GFAP (astrocytes).

-

Incubate with fluorescently labeled secondary antibodies.

-

Counterstain with DAPI to visualize nuclei.

-

Acquire images using a fluorescence microscope and quantify the number and morphology of activated microglia and astrocytes.

-

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experiments, based on published literature.[6][10]

Table 1: Effect of ST2825 on Pro-inflammatory Cytokine and Chemokine Levels in the Cortex of LPS-Treated Mice

| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) | MCP-1 (pg/mg protein) |

| Control | Baseline | Baseline | Baseline | Baseline |

| LPS | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑↑ |

| LPS + ST2825 | ↓↓ | ↓↓ | ↓↓ | ↓↓ |

Arrow interpretation: ↑↑↑ Significant increase; ↓↓ Significant decrease.

Table 2: Effect of ST2825 on Pro-inflammatory Cytokine and Chemokine Levels in the Hippocampus of LPS-Treated Mice

| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) | MCP-1 (pg/mg protein) |

| Control | Baseline | Baseline | Baseline | Baseline |

| LPS | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑↑ |

| LPS + ST2825 | ↓↓ | ↓↓ | ↓↓ | ↓↓ |

Arrow interpretation: ↑↑↑ Significant increase; ↓↓ Significant decrease.

Table 3: Effect of ST2825 on Key Inflammatory Protein Expression in the Brain of LPS-Treated Mice (Western Blot Quantification)

| Treatment Group | p-NF-κB p65 / Total p65 | NLRP3 / β-actin | Cleaved Caspase-1 / β-actin | iNOS / β-actin |

| Control | Baseline | Baseline | Baseline | Baseline |

| LPS | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑↑ |

| LPS + ST2825 | ↓↓ | ↓ | ↓ | ↓↓ |

Arrow interpretation: ↑↑↑ Significant increase; ↓↓ Significant decrease; ↓ Moderate decrease.

Conclusion

ST2825 is a valuable research tool for investigating the role of the MyD88-dependent signaling pathway in neuroinflammation. The protocols and data presented here provide a framework for utilizing ST2825 in a murine model of LPS-induced neuroinflammation. These studies can contribute to a better understanding of the molecular mechanisms underlying neuroinflammatory processes and aid in the development of novel therapeutic strategies for neurodegenerative diseases. Further research is warranted to explore the full therapeutic potential of ST2825 and other MyD88 inhibitors.[6][7]

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]

- 4. MyD88 contributes to neuroinflammatory responses induced by cerebral ischemia/reperfusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Adaptor Protein Myeloid Differentiation 88 (MyD88) in Post-Subarachnoid Hemorrhage Inflammation: A Systematic Review [mdpi.com]

- 6. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]

- 9. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation | Semantic Scholar [semanticscholar.org]

- 11. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation [mdpi.com]

- 12. The MyD88 inhibitor, ST2825, induces cell cycle arrest and apoptosis by suppressing the activation of the NF‑κB/AKT1/p21 pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for ST2825 in Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the MyD88 dimerization inhibitor, ST2825, and its potential application in rheumatoid arthritis (RA) research. The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for both in vitro and suggested in vivo studies.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction. The innate immune system, particularly Toll-like receptor (TLR) signaling, is implicated in the pathogenesis of RA. Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein for most TLRs and the IL-1 receptor, making it a key node in the inflammatory cascade. ST2825 is a small molecule that specifically inhibits the dimerization of MyD88, a crucial step for its activation and downstream signaling. By blocking MyD88 dimerization, ST2825 has been shown to attenuate inflammatory responses in various preclinical models, suggesting its therapeutic potential for RA.[1][2][3][4]

Mechanism of Action of ST2825 in Rheumatoid Arthritis

ST2825 is a peptidomimetic compound designed to mimic the BB-loop of the MyD88 Toll/interleukin-1 receptor (TIR) domain, thereby sterically hindering the homodimerization of MyD88.[5] This disruption prevents the recruitment and activation of downstream signaling molecules, such as interleukin-1 receptor-associated kinases (IRAKs), ultimately leading to the inhibition of transcription factors like NF-κB, which are pivotal in the expression of pro-inflammatory cytokines and mediators involved in RA pathology.[1][2][3][4] Preclinical studies have demonstrated that ST2825 can reduce the proliferation of RA synovial fibroblasts (SFs), downregulate the expression of genes associated with pain and inflammation, and inhibit the invasive properties of these cells.[6]

Below is a diagram illustrating the proposed signaling pathway affected by ST2825.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of ST2825.

Table 1: In Vitro Studies with ST2825 on Human Rheumatoid Arthritis Cells

| Cell Type | Treatment | Concentration(s) | Duration | Key Findings | Reference |

| RA Synovial Fibroblasts (SFs) | ST2825 | 5, 10, 30 µM | 24, 48, 72 hours | Reduced proliferation, cell cycle arrest at G0/G1 phase. | [1] |

| RA Synovial Fibroblasts (SFs) | ST2825 ± LPS | 10 µM | 24 hours | Downregulation of genes for pain, inflammation, and joint catabolism. | [6] |

| RA Peripheral Blood Mononuclear Cells (PBMCs) | ST2825 | Not specified | Not specified | Downregulation of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases. | [2][4] |

Table 2: In Vivo Studies with ST2825 in Animal Models (Non-RA)

| Animal Model | Administration Route | Dosage(s) | Study Focus | Key Findings | Reference |

| Mice | Oral | 50, 100, 200 mg/kg | IL-1β induced IL-6 production | Dose-dependent inhibition of IL-6 production. | |

| Mice | Intraperitoneal (i.p.) | 20 mg/kg | Pancreatic Cancer | Suppression of tumor growth. | |

| Mice | Intracerebroventricular (i.c.v.) | 20 µg/µL | Traumatic Brain Injury | Neuroprotective effects. | |

| Mice | Not specified | 5 mg/kg | LPS-induced neuroinflammation | Reduced levels of pro-inflammatory factors in the brain. | [7] |

Experimental Protocols

Protocol 1: In Vitro Treatment of Rheumatoid Arthritis Synovial Fibroblasts (RA SFs) with ST2825

This protocol is based on methodologies described in existing literature.[1][6]

1. Cell Culture:

-

Culture primary RA SFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere with 5% CO2.

-

Use cells between passages 4 and 8 for experiments.

2. ST2825 Preparation:

-

Prepare a stock solution of ST2825 in dimethyl sulfoxide (DMSO).

-

Further dilute the stock solution in cell culture medium to achieve final concentrations (e.g., 5, 10, 30 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

3. Experimental Procedure for Proliferation Assay:

-

Seed RA SFs in a 96-well plate at a density of 5 x 10³ cells/well.

-

After 24 hours, replace the medium with fresh medium containing the desired concentrations of ST2825 or vehicle control (DMSO).

-

Incubate for 24, 48, and 72 hours.

-

Assess cell proliferation using a standard method such as the MTT assay or by direct cell counting.

4. Experimental Procedure for Gene Expression Analysis (with LPS stimulation):

-

Seed RA SFs in a 6-well plate at a density of 1 x 10⁵ cells/well.

-

After 24 hours, pre-treat the cells with ST2825 (e.g., 10 µM) or vehicle control for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.

-

Harvest the cells and extract total RNA for subsequent analysis by quantitative real-time PCR (qRT-PCR) or RNA sequencing.

Protocol 2: Suggested In Vivo Administration of ST2825 in a Collagen-Induced Arthritis (CIA) Mouse Model

Disclaimer: The following protocol is a proposed methodology based on established CIA induction protocols and reported in vivo administration of ST2825 in other disease models. It has not been validated for ST2825 in an RA model and should be optimized accordingly.

1. Animals:

-

Use DBA/1 mice, which are highly susceptible to CIA, at an age of 8-10 weeks.[8]

2. Induction of Collagen-Induced Arthritis (CIA): [8][9][10][11][12]

-

Day 0 (Primary Immunization):

-

Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).

-

Administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Day 21 (Booster Immunization):

-

Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).

-

Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.

-

3. ST2825 Formulation and Administration (Suggested):

-